3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

描述

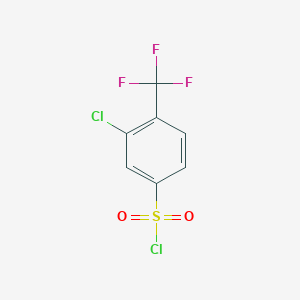

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.07 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used as an intermediate in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is heated to facilitate the conversion of the sulfonyl fluoride to the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

化学反应分析

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Electrophilic aromatic substitution: The chloro and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions:

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is commonly used to introduce sulfonyl groups into organic molecules, which can enhance their reactivity and biological activity.

Reactions with Amines:

The compound readily reacts with amines to form sulfonamides. This reaction is crucial in the development of pharmaceuticals, as sulfonamides are a class of compounds with significant antibacterial properties. For instance, the synthesis of 3-trifluoromethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide demonstrates its utility in creating biologically active molecules .

Pharmaceutical Applications

Drug Development:

In pharmaceutical research, this compound has been utilized to develop novel drug candidates. For example, it has been involved in synthesizing potent inhibitors for various biological targets, including sodium channels and enzymes involved in disease pathways. A notable study reported the synthesis of a series of potent Nav1.3 inhibitors that included this compound as a key intermediate .

Structure-Activity Relationship (SAR) Studies:

The compound's structural features allow for modifications that can significantly impact biological activity. SAR studies have shown that introducing trifluoromethyl and chloro groups can enhance the potency of compounds against specific targets . This makes it a valuable tool for medicinal chemists aiming to optimize drug candidates.

Agrochemical Applications

Pesticide Development:

The compound is also relevant in the agrochemical industry, particularly in the synthesis of herbicides and insecticides. Its ability to modify biological activity makes it suitable for developing new agrochemical agents that are more effective and environmentally friendly .

Case Studies and Examples

作用机制

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but lacks the chloro group.

4-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the sulfonyl chloride group.

4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positioning of the chloro and trifluoromethyl groups.

Uniqueness

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .

生物活性

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a sulfonyl chloride functional group attached to a benzene ring that also contains a chloro and a trifluoromethyl substituent. Its reactivity allows it to participate in various chemical reactions, particularly nucleophilic substitutions with amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids.

Target of Action : The primary mechanism involves the reactivity of the sulfonyl chloride group with nucleophiles. This reaction can yield biologically active derivatives that exhibit various pharmacological properties.

Mode of Action : The compound can undergo:

- Nucleophilic substitution : Replacing the sulfonyl chloride group with nucleophiles to form sulfonamides or sulfonates.

- Electrophilic aromatic substitution : The chloro and trifluoromethyl groups can facilitate further reactions such as nitration or halogenation.

Biological Activity

Research has demonstrated that derivatives formed from this compound exhibit significant biological activities:

Antimicrobial Activity

Several studies have reported on the antimicrobial potential of compounds derived from this sulfonyl chloride. Notably:

- Inhibition of Tyrosinase (TYR) : Compounds bearing the 3-chloro-4-fluorophenyl fragment showed enhanced inhibitory activity against TYR, with IC50 values ranging from 2.96 to 10.65 μM . This suggests potential applications in cosmetic formulations to inhibit melanin production.

Antibacterial Activity

A study highlighted the effectiveness of benzenesulfonate derivatives against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were reported for several derivatives, showing activity against Staphylococcus aureus (MSSA and MRSA) with MIC values ranging from 0.39 to 1.56 mg/L, indicating promising antibacterial properties .

Table 1: Biological Activity Summary of Derivatives

| Compound | Activity Type | Target Organism | IC50/MIC (μM) |

|---|---|---|---|

| 3-Chloro-4-fluorophenyl derivative | Tyrosinase Inhibition | AbTYR | 2.96 - 10.65 |

| Benzene Sulfonate Derivative | Antibacterial | MSSA/MRSA | 0.39 - 1.56 |

| Sulfonamide Derivative | Antimicrobial | Various Bacteria | Varies |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfonyl chlorides suggests rapid metabolism in biological systems. Toxicological evaluations indicate that while high doses may lead to adverse effects on the liver and kidneys, lower doses do not exhibit significant systemic toxicity . Notably, a NOAEL (No Observed Adverse Effect Level) was established at 50 mg/kg based on liver and kidney effects observed in animal studies.

属性

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUNAGQKGXFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622954 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132481-85-7 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。